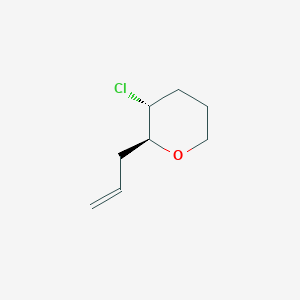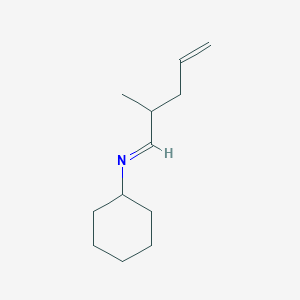![molecular formula C12H7N5 B14383226 5-Azidobenzo[b][1,8]naphthyridine CAS No. 88369-37-3](/img/structure/B14383226.png)
5-Azidobenzo[b][1,8]naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azidobenzo[b][1,8]naphthyridine is a heterocyclic compound that belongs to the benzo[b][1,8]naphthyridine family. This compound is characterized by the presence of an azido group (-N₃) attached to the benzo[b][1,8]naphthyridine core. The structure of this compound consists of a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties to the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azidobenzo[b][1,8]naphthyridine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 5-chlorobenzo[b][1,8]naphthyridine with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Azidobenzo[b][1,8]naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.
Cycloaddition: Copper(I) catalysts, appropriate solvents.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Aminobenzo[b][1,8]naphthyridine: Formed through reduction of the azido group.
Applications De Recherche Scientifique
5-Azidobenzo[b][1,8]naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate with DNA.
Mécanisme D'action
The mechanism of action of 5-Azidobenzo[b][1,8]naphthyridine is primarily related to its ability to interact with biological macromolecules. The azido group can undergo bioorthogonal reactions, allowing for the selective labeling of biomolecules in complex biological environments. Additionally, the planar structure of the benzo[b][1,8]naphthyridine core enables it to intercalate with DNA, disrupting the replication process and exhibiting potential anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b][1,5]naphthyridine: Another member of the benzo[b]naphthyridine family with similar structural features but different biological activities.
1,8-Naphthyridine: A simpler analog with a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-Azidobenzo[b][1,8]naphthyridine is unique due to the presence of the azido group, which imparts distinct reactivity and bioorthogonal properties. This makes it particularly valuable in applications requiring selective labeling and imaging of biomolecules .
Propriétés
Numéro CAS |
88369-37-3 |
|---|---|
Formule moléculaire |
C12H7N5 |
Poids moléculaire |
221.22 g/mol |
Nom IUPAC |
5-azidobenzo[b][1,8]naphthyridine |
InChI |
InChI=1S/C12H7N5/c13-17-16-11-8-4-1-2-6-10(8)15-12-9(11)5-3-7-14-12/h1-7H |
Clé InChI |
PDRHCWAYWHDPKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=NC3=N2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Dimethylamino)methylidene]nonane-4,6-dione](/img/structure/B14383158.png)

![9-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14383167.png)
![(8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14383171.png)
![1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383174.png)
![4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B14383176.png)

![2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B14383197.png)
![N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide](/img/structure/B14383200.png)




